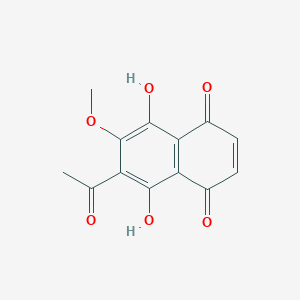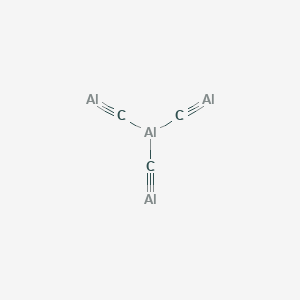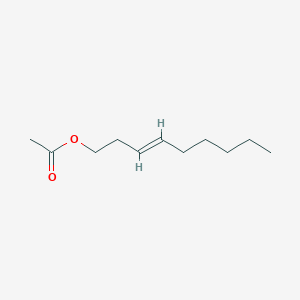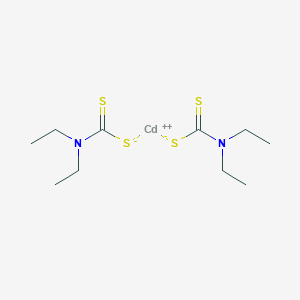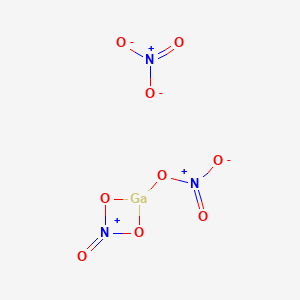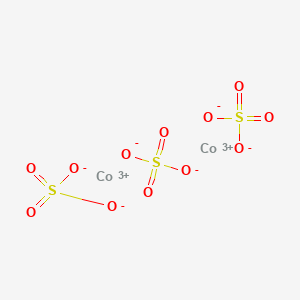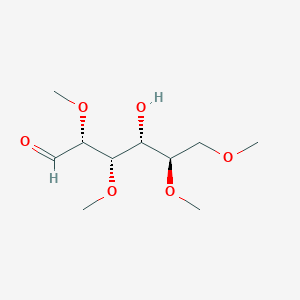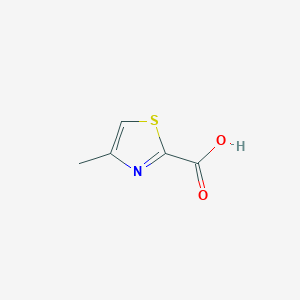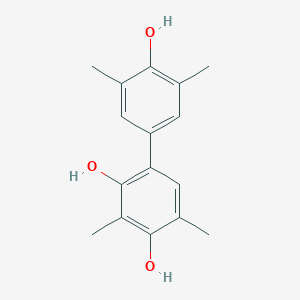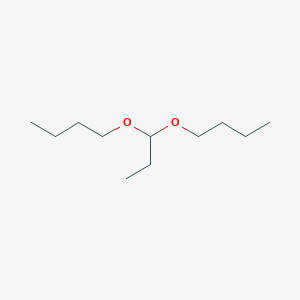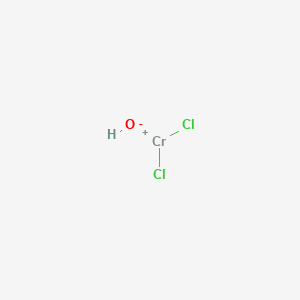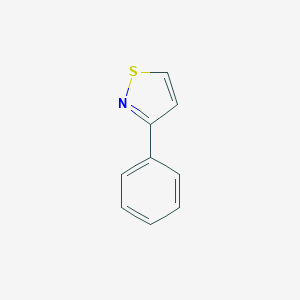
3-Phenylisothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylisothiazole (PIT) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PIT is a five-membered ring that contains both sulfur and nitrogen atoms, making it a versatile molecule for various chemical transformations.
Wirkmechanismus
The mechanism of action of 3-Phenylisothiazole is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. 3-Phenylisothiazole has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 3-Phenylisothiazole has been shown to inhibit the replication of several viruses, including HIV and influenza.
Biochemische Und Physiologische Effekte
3-Phenylisothiazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Phenylisothiazole can inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-Phenylisothiazole has been shown to inhibit the activity of acetylcholinesterase, which plays a role in the pathogenesis of Alzheimer's disease. 3-Phenylisothiazole has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Phenylisothiazole in lab experiments is its versatility in chemical transformations. 3-Phenylisothiazole can be easily modified to introduce various functional groups, making it suitable for the synthesis of novel compounds. Additionally, 3-Phenylisothiazole has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using 3-Phenylisothiazole in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
The potential applications of 3-Phenylisothiazole in various scientific research fields make it an attractive compound for future studies. One possible future direction is the development of 3-Phenylisothiazole-based fluorescent dyes for bioimaging and sensing. Additionally, the synthesis of novel 3-Phenylisothiazole derivatives with improved anticancer, antiviral, and antimicrobial properties is another potential future direction. Furthermore, the use of 3-Phenylisothiazole in the synthesis of novel materials, including metal-organic frameworks, could lead to new applications in catalysis and gas storage.
Synthesemethoden
The synthesis of 3-Phenylisothiazole can be achieved through several methods, including the reaction of 2-mercaptoaniline with benzaldehyde, followed by cyclization with sulfuric acid. Another synthesis method involves the reaction of 2-mercaptoaniline with α-bromoacetophenone in the presence of potassium carbonate. The resulting product is then cyclized with sulfuric acid to form 3-Phenylisothiazole. These methods provide high yields of 3-Phenylisothiazole and are suitable for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
3-Phenylisothiazole has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 3-Phenylisothiazole is in the field of medicinal chemistry, where it has been shown to possess anticancer, antiviral, and antimicrobial properties. 3-Phenylisothiazole has also been used in the synthesis of fluorescent dyes, which have applications in bioimaging and sensing. Additionally, 3-Phenylisothiazole has been used in the synthesis of novel materials, including conducting polymers and metal-organic frameworks.
Eigenschaften
CAS-Nummer |
10514-34-8 |
|---|---|
Produktname |
3-Phenylisothiazole |
Molekularformel |
C9H7NS |
Molekulargewicht |
161.23 g/mol |
IUPAC-Name |
3-phenyl-1,2-thiazole |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H |
InChI-Schlüssel |
QTRJTMPLVIRDHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NSC=C2 |
Synonyme |
3-Phenylisothiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



